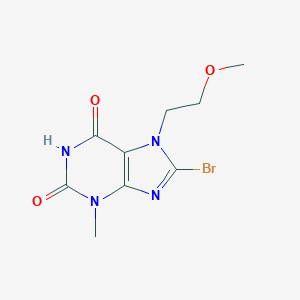

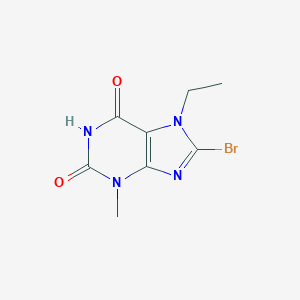

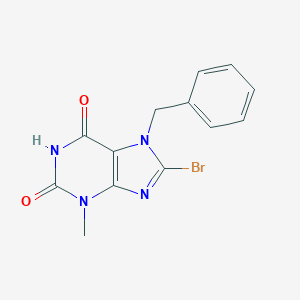

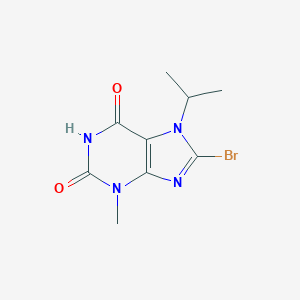

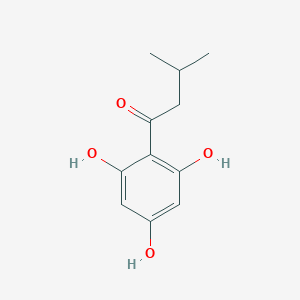

(R)-氰基(3-苯氧基苯基)甲基 (1R,3R)-3-(2,2-二溴乙烯基)-2,2-二甲基环丙烷甲酸酯

描述

Synthesis Analysis

The synthesis of related synthetic pyrethroids involves multiple steps, including the incorporation of carbon-14 labels into the cyclopropyl ring for tracking and analysis purposes. A high-yielding radiochemical synthesis developed from readily available carbon-14 labeled N-t-Boc protected glycine exemplifies the complexity and efficiency of synthesizing these molecules. This process highlights the intricate steps and conditions required to achieve the desired chemical structure with high purity and specificity (Johnson, 2007).

Molecular Structure Analysis

The molecular structure of fenpropathrin, a compound with similarities to (R)-Cyano(3-phenoxyphenyl)methyl (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarboxylate, demonstrates the intricate relationships between different parts of the molecule. Notably, the dihedral angle between the cyclopropane ring plane and the carboxylate group plane reveals the spatial arrangement crucial for its biological activity. This structural configuration is essential for understanding the molecule's interaction with insect neural channels (Kang, Jeon, Lee, & Kim, 2014).

Chemical Reactions and Properties

Chemical reactions involving (R)-Cyano(3-phenoxyphenyl)methyl (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarboxylate are characterized by their specificity and the formation of desired products under controlled conditions. For example, the reaction with sodium thiophenolate leads to di(phenylthio) ester formation, demonstrating the molecule's reactivity and the potential for further chemical modifications (Kovalenko, 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and vapor pressure, are crucial for the application and effectiveness of synthetic pyrethroids. These properties determine the compound's behavior in the environment and its efficacy as an insecticide. The detailed physical properties are derived from the molecular structure and synthesis process, affecting its stability, longevity, and toxicity profile.

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under various environmental conditions, and degradation pathways, are essential for understanding the lifecycle and impact of synthetic pyrethroids. Studies on related compounds, such as the degradation products of nonylphenol polyethoxylates, offer insights into the environmental fate and potential ecological impact of these chemicals. Such analysis is crucial for developing strategies for safe use and disposal of these potent insecticides (Hoai et al., 2004).

科学研究应用

用于登记流程的合成:该化合物用于登记流程,特别是在拟除虫菊酯的背景下。一项研究详细说明了 γ-氰戊菊酯(一种相关化合物)的高产放射性合成,该合成涉及七步工艺,并提供了高放射性纯度。该合成对于监管审批流程至关重要 (Johnson, 2007)。

杀虫剂功效:该化合物作为杀虫剂的功效已得到广泛研究。它对不同生命阶段的昆虫表现出不同程度的毒性。例如,一项研究发现,与成虫相比,它对棉铃虫的未成熟阶段更具毒性 (Moore, 1980)。

检测和测量方法:酶联免疫吸附试验 (ELISA) 在检测与该化合物相关的拟除虫菊酯溴氰菊酯方面取得了进展。此类检测对于监测和确保在各种环境中安全使用这些化学物质至关重要 (Lee 等,2002)。

晶体结构分析:已经分析了与拟除虫菊酯相关的芬普尼林的晶体结构,以了解其物理性质。这项研究对于确定这些化合物如何与其环境和目标生物相互作用非常重要 (Kang 等,2014)。

代谢途径分析:对人类细胞中拟除虫菊酯异构体代谢的研究提供了对其生物影响和潜在健康影响的见解。这些研究有助于了解这些化合物的安全性和环境影响 (Ji 等,2020)。

共聚物合成:已经对涉及甲基和甲氧基环二取代衍生物的新型共聚物的合成进行了研究。这项工作扩展了这些化合物在材料科学中的潜在应用 (Kharas 等,2015)。

酯酶检测开发:使用 α-氰基酯作为底物的灵敏酯酶检测的开发一直是一个重要的研究领域。这些检测对于了解暴露于拟除虫菊酯的昆虫的代谢途径和潜在抗性机制非常重要 (Shan & Hammock, 2001)。

属性

IUPAC Name |

[(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZREIFADZCYQD-BJLQDIEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@H]1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60110033, DTXSID50274012 | |

| Record name | (R)-Cyano(3-phenoxyphenyl)methyl (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60110033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-Cyano(3-phenoxyphenyl)methyl (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Cyano(3-phenoxyphenyl)methyl (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarboxylate | |

CAS RN |

55700-99-7, 120710-23-8 | |

| Record name | RU 23938 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055700997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cyano(3-phenoxyphenyl)methyl ester, (1alpha(R*),3alpha)-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120710238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Cyano(3-phenoxyphenyl)methyl (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60110033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-Cyano(3-phenoxyphenyl)methyl (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,2-DIBROMOETHENYL)-2,2-DIMETHYLCYCLOPROPANECARBOXYLIC ACID, (1R,3R)-REL-, (R)-CYANO(3-PHENOXYPHENYL)METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26515THS0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。